molecular formula C16H14N2O3S2 B2479216 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE CAS No. 289062-92-6

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE

Cat. No.: B2479216
CAS No.: 289062-92-6
M. Wt: 346.42
InChI Key: DDOZKJXKODVQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, which is further connected to a methylbenzamide moiety. Its molecular formula is C15H13N3O3S2, and it has a molecular weight of 347.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE typically involves the reaction of 2-aminobenzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to form the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature (0-5°C) during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. The benzothiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, while the methylbenzamide moiety contributes to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanesulfonyl group enhances its reactivity and potential as an enzyme inhibitor, while the benzothiazole ring provides stability and specificity in its interactions with molecular targets.

Properties

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOZKJXKODVQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.